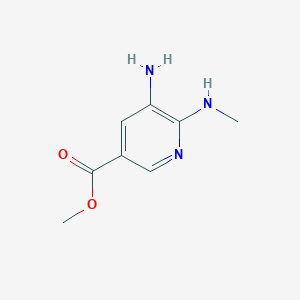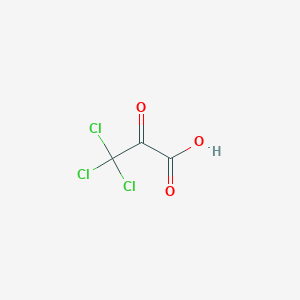
3,3,3-Trichloro-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trichloro-2-oxopropanoic acid is an organic compound with the molecular formula C(_3)HCl(_3)O(_3) It is characterized by the presence of three chlorine atoms attached to the same carbon atom, which is also bonded to a keto group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trichloro-2-oxopropanoic acid typically involves the chlorination of pyruvic acid. The reaction is carried out in the presence of a chlorinating agent such as phosphorus pentachloride (PCl(_5)) or thionyl chloride (SOCl(_2)). The reaction conditions usually require a controlled temperature to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle large volumes of reactants. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), leading to the formation of corresponding alcohols.
Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or thiols (SH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous or alcoholic solutions of nucleophiles under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,3-Trichloro-2-oxopropanoic acid has several applications in scientific research:
Biology: Studied for its potential effects on metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 3,3,3-trichloro-2-oxopropanoic acid exerts its effects involves the interaction of its functional groups with biological molecules. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, potentially leading to inhibition or modification of their activity. The keto group can participate in various biochemical reactions, influencing metabolic pathways.
相似化合物的比较
Trichloroacetic acid: Similar in having three chlorine atoms but lacks the keto group.
Chloropyruvic acid: Contains a single chlorine atom and a keto group.
Dichloroacetic acid: Contains two chlorine atoms and a carboxylic acid group.
Uniqueness: 3,3,3-Trichloro-2-oxopropanoic acid is unique due to the combination of its trichloromethyl and keto groups, which confer distinct reactivity and potential applications compared to its analogs. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
属性
IUPAC Name |
3,3,3-trichloro-2-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVMWCTXQMCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)


![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2390247.png)
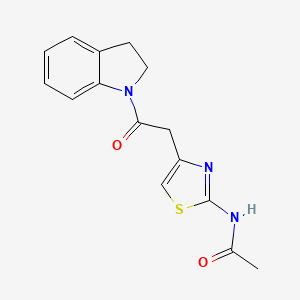
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
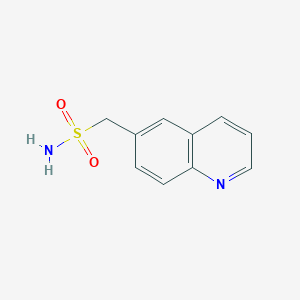
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
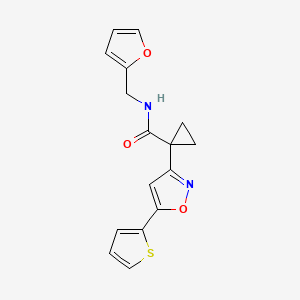
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)
